![molecular formula C40H38N2O4 B613318 Trt-Lys(Fmoc)-OH CAS No. 122832-81-9](/img/structure/B613318.png)
Trt-Lys(Fmoc)-OH
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Description
“Trt-Lys(Fmoc)-OH” is a compound used in peptide synthesis. It is a derivative of the amino acid lysine, which has been modified with the protecting groups Trt (trityl) and Fmoc (9-fluorenylmethoxycarbonyl) .
Synthesis Analysis
The synthesis of “Trt-Lys(Fmoc)-OH” involves the use of Fmoc Solid Phase Peptide Synthesis (SPPS). This method involves the sequential reaction of suitably protected and activated amino acids . The N-terminal Fmoc group must be removed using piperidine before the acid cleavage of the peptidyl resin can be performed .Chemical Reactions Analysis
In Fmoc SPPS, the peptide is detached from the resin support and all the side-chain protecting groups of the amino acid residues are removed to yield the desired peptide. This step is normally carried out by treating the peptidyl resin with trifluoroacetic acid (TFA) .Scientific Research Applications
Solid-Phase Peptide Synthesis
Trt-Lys(Fmoc)-OH is used in Fmoc/tBu solid-phase peptide synthesis . This method is the preferred choice for synthesizing peptides in both research and industrial settings . The synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .
Drug Development
Peptides are gaining considerable attention as potential drugs . The Fmoc/tBu solid-phase synthesis, which uses Trt-Lys(Fmoc)-OH, is the method of choice for the synthesis of these molecules .
Green Chemistry
In recent years, several studies have proposed the use of greener solvents in solid-phase peptide synthesis (SPPS) . Trt-Lys(Fmoc)-OH, being a part of this synthesis, plays a role in these greening efforts .
properties
IUPAC Name |
(2S)-6-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(tritylamino)hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H38N2O4/c43-38(44)37(42-40(29-16-4-1-5-17-29,30-18-6-2-7-19-30)31-20-8-3-9-21-31)26-14-15-27-41-39(45)46-28-36-34-24-12-10-22-32(34)33-23-11-13-25-35(33)36/h1-13,16-25,36-37,42H,14-15,26-28H2,(H,41,45)(H,43,44)/t37-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRBORKOTDYTSJ-QNGWXLTQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N[C@@H](CCCCNC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trt-Lys(Fmoc)-OH |
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